molecular formula C16H18N2O3S B5581959 2-(morpholin-4-yl)-5-[(thiophen-2-ylmethyl)amino]benzoic acid

2-(morpholin-4-yl)-5-[(thiophen-2-ylmethyl)amino]benzoic acid

Cat. No.: B5581959
M. Wt: 318.4 g/mol
InChI Key: ZBMHFRJYKNUWID-UHFFFAOYSA-N
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Description

2-(morpholin-4-yl)-5-[(thiophen-2-ylmethyl)amino]benzoic acid is a complex organic compound that features a morpholine ring, a thiophene ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholin-4-yl)-5-[(thiophen-2-ylmethyl)amino]benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoic Acid Derivative: The initial step involves the synthesis of a benzoic acid derivative, which can be achieved through the reaction of a suitable aromatic compound with a carboxylating agent.

    Introduction of the Thiophene Group: The thiophene ring is introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with the benzoic acid intermediate.

    Morpholine Ring Addition: The morpholine ring is then added through a nucleophilic substitution reaction, where morpholine reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(morpholin-4-yl)-5-[(thiophen-2-ylmethyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

2-(morpholin-4-yl)-5-[(thiophen-2-ylmethyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(morpholin-4-yl)-5-[(thiophen-2-ylmethyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(thiophen-2-yl)benzoic acid: Shares the thiophene and benzoic acid moieties but lacks the morpholine ring.

    Morpholin-4-yl-thiophen-2-yl-acetic acid: Contains both the morpholine and thiophene rings but differs in the overall structure.

Uniqueness

2-(morpholin-4-yl)-5-[(thiophen-2-ylmethyl)amino]benzoic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

2-morpholin-4-yl-5-(thiophen-2-ylmethylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c19-16(20)14-10-12(17-11-13-2-1-9-22-13)3-4-15(14)18-5-7-21-8-6-18/h1-4,9-10,17H,5-8,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMHFRJYKNUWID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NCC3=CC=CS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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